Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate is an organic compound with the molecular formula CHClOS. It features a sulfanyl group attached to a 3,4-dichlorophenyl ring and an ethyl ester group. This compound is primarily utilized in various chemical reactions and has significant applications in scientific research, particularly in chemistry and biology. Its unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate can be synthesized through specific chemical reactions involving readily available precursors. It falls under the category of organosulfur compounds, which are characterized by the presence of sulfur atoms bonded to carbon atoms. This compound is classified as an ester due to the presence of the ethyl acetate moiety.
The synthesis of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 3,4-dichlorothiophenol with ethyl bromoacetate.
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate has a distinct molecular structure characterized by:
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate can undergo several chemical transformations:
The mechanism of action for Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate involves its interaction with biological targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular processes by modifying essential biomolecules, leading to various biological effects .
Relevant data from experimental studies indicate that this compound exhibits unique reactivity patterns due to its structural features .
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate has several applications in scientific research:
Thioether (–S–) bonds serve as critical structural elements that enhance the metabolic stability and target affinity of pharmacophores. These sulfur-based linkages resist enzymatic degradation more effectively than their ether (–O–) or methylene (–CH2–) counterparts, thereby extending the biological half-life of compounds. In Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate, the thioether bridge connects the 3,4-dichlorophenyl moiety to the ethyl acetate group, creating a planar conformation that facilitates interactions with hydrophobic enzyme pockets [2] [9]. This configuration is particularly advantageous in kinase and protease inhibitors, where rigidity promotes selective binding.
Table 1: Comparative Bioactivity of Thioether vs. Ether Analogues
| Compound Class | Target Enzyme | Binding Affinity (IC₅₀) | Metabolic Half-life (hr) |
|---|---|---|---|
| Thioether-linked coumarin | MMP-9 | 0.85 µM | 4.2 |
| Ether-linked coumarin | MMP-9 | 3.7 µM | 1.8 |
| Thioether-dichlorophenyl* | DHFR | 90 nM | 5.6 |
*Derivative of Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate scaffold
Recent studies highlight the thioether’s dual role:
The 3,4-dichlorophenyl group is a privileged pharmacophore in antifolate therapeutics due to its halogen-mediated enzyme inhibition. Chlorine atoms at the 3- and 4-positions generate electron-deficient aromatic systems that form halogen bonds with carbonyl oxygens in dihydrofolate reductase (DHFR) catalytic pockets (bond distance: 3.0–3.3 Å) [5] [10]. This interaction disrupts folate cofactor binding, as demonstrated in Toxoplasma gondii DHFR, where 3,4-dichloro derivatives exhibit IC₅₀ values 16-fold lower than unsubstituted phenyl analogs [10].
Table 2: Impact of Dichlorophenyl Substitution on Enzyme Inhibition
| Phenyl Substituent | Human DHFR IC₅₀ (nM) | T. gondii DHFR IC₅₀ (nM) | Selectivity Ratio (Human/T. gondii) |
|---|---|---|---|
| 3,4-diCl | 420 | 23 | 18.3 |
| 4-Cl | 680 | 145 | 4.7 |
| H (unsubstituted) | >2,500 | 310 | >8.1 |
Key biochemical effects include:
The ethyl ester group in Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate exemplifies a rational prodrug approach to overcome bioavailability limitations. Carboxylesterases (CES1/CES2) hydrolyze the ester bond post-absorption, releasing the active carboxylic acid metabolite – 2-[(3,4-dichlorophenyl)sulfanyl]acetic acid – which exhibits enhanced water solubility and target binding [3] [6]. This strategy is particularly effective for:
Table 3: Hydrolysis Kinetics of Ethyl Ester Prodrugs
| Prodrug Structure | t₁/₂ (plasma, h) | Cₘₐₓ (active metabolite, µM) | Relative Bioavailability (%) |
|---|---|---|---|
| Ethyl sulfanylacetate derivative* | 1.8 | 34.5 | 88 |
| Methyl ester analog | 0.9 | 28.1 | 67 |
| Free carboxylic acid | N/A | 12.6 | 100 (IV reference) |
*Based on Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate pharmacokinetics
Critical design considerations include:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: